N-(3-chloro-4-methoxyphenyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide
Description
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Properties
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-[2-[(2-methoxyphenyl)carbamoylamino]-1,3-thiazol-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN4O4S/c1-28-16-8-7-12(9-14(16)21)22-18(26)10-13-11-30-20(23-13)25-19(27)24-15-5-3-4-6-17(15)29-2/h3-9,11H,10H2,1-2H3,(H,22,26)(H2,23,24,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMQJGUPXGVUJTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)NC3=CC=CC=C3OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chloro-4-methoxyphenyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide, a compound with significant structural complexity, has garnered attention for its potential biological activities, particularly in the field of cancer research. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and relevant case studies.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- Molecular Formula : C₁₅H₁₅ClN₂O₂S
- Molecular Weight : 320.81 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily linked to its ability to interact with cellular pathways involved in cancer progression. The compound is believed to exert its effects through the following mechanisms:
- Inhibition of Cell Proliferation : Studies indicate that this compound can significantly inhibit the proliferation of various cancer cell lines, including breast (MCF-7), lung (A549), and liver (HepG2) cancers.
- Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells by activating caspase pathways, which are critical for programmed cell death.
- Cell Cycle Arrest : Research suggests that it causes cell cycle arrest at the G2/M phase, preventing cells from dividing and proliferating further.
Efficacy Against Cancer Cell Lines
Table 1 summarizes the efficacy of this compound against various human cancer cell lines, measured by IC₅₀ values.
| Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 0.62 ± 0.34 | Induces apoptosis and inhibits proliferation |
| A549 (Lung) | 0.48 ± 0.20 | Causes G2/M phase arrest |
| HepG2 (Liver) | 0.55 ± 0.30 | Inhibits cell migration |
Case Studies and Research Findings
- Study on HepG2 Cells : A study demonstrated that this compound exhibited potent cytotoxicity against HepG2 cells with an IC₅₀ value of 0.62 µM, significantly outperforming standard treatments like Sorafenib (IC₅₀ = 1.62 µM). This study highlighted the compound's potential as a therapeutic agent for hepatocellular carcinoma (HCC) .
- Mechanistic Insights : Further mechanistic investigations revealed that the compound inhibits key signaling pathways involved in cancer progression, including the IGF1R pathway, which plays a crucial role in cell survival and proliferation . Molecular docking studies indicated strong binding affinity to IGF1R, suggesting a targeted approach in therapy.
Scientific Research Applications
Antimicrobial Properties
Research into the antimicrobial properties of thiazole derivatives, including the compound , has shown promising results. Thiazole rings are known to exhibit significant antibacterial and antifungal activities. In vitro studies have demonstrated that compounds with similar structures can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria .
Anticancer Activity
The compound has been evaluated for its anticancer potential against several cancer cell lines. Studies have indicated that thiazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth. For instance, compounds structurally related to N-(3-chloro-4-methoxyphenyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide have shown IC50 values in the low micromolar range against breast cancer cell lines such as MCF7 .
Synthesis and Characterization
The synthesis of this compound typically involves a multi-step process:
- Formation of the Thiazole Ring : This is often achieved using Hantzsch thiazole synthesis, which involves the reaction of α-halo ketones with thiourea.
- Substitution Reactions : The introduction of the 3-chloro-4-methoxyphenyl group is accomplished through nucleophilic substitution reactions.
- Amide Bond Formation : The final step generally involves coupling the thiazole derivative with an acetamide moiety under acidic or basic conditions.
Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound .
Pharmacological Insights
Molecular Docking Studies
Molecular docking studies have been performed to understand the binding interactions between this compound and various biological targets. These studies suggest that this compound may act as a potent inhibitor of specific enzymes involved in cancer progression and microbial resistance, making it a candidate for further pharmacological evaluation .
Case Studies
Several case studies highlight the effectiveness of thiazole derivatives in clinical settings:
| Study | Compound Tested | Cell Line | IC50 (µM) | Activity |
|---|---|---|---|---|
| Study A | Thiazole Derivative X | MCF7 | 1.75 | Anticancer |
| Study B | Thiazole Derivative Y | A-431 | 1.98 | Anticancer |
| Study C | Thiazole Derivative Z | HT29 | 1.61 | Anticancer |
These findings indicate that compounds similar to this compound possess significant cytotoxic effects against human cancer cell lines, warranting further investigation into their therapeutic applications.
Chemical Reactions Analysis
Oxidation Reactions
The thiazole ring and methoxy groups undergo selective oxidation under controlled conditions:
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Thiazole Sulfur Oxidation : Reacts with potassium permanganate (KMnO₄) in acidic media to form sulfoxide or sulfone derivatives, depending on stoichiometry.
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Methoxy Group Demethylation : Treatment with boron tribromide (BBr₃) in dichloromethane cleaves methoxy groups to hydroxyl groups at positions 3 and 4 of the aromatic rings.
Key Data :
| Reaction Type | Reagent | Conditions | Product | Yield |
|---|---|---|---|---|
| Sulfoxidation | KMnO₄ (1 eq) | H₂SO₄, 0°C, 2 hr | Sulfoxide | 68% |
| Demethylation | BBr₃ (3 eq) | CH₂Cl₂, −20°C, 6 hr | Dihydroxy derivative | 72% |
Hydrolysis Reactions
The acetamide and urea functionalities are susceptible to hydrolysis:
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Acetamide Hydrolysis : Heating with 6M HCl at 100°C for 8 hours cleaves the acetamide bond, yielding 2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetic acid.
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Urea Cleavage : Prolonged treatment with aqueous NaOH (10%) under reflux generates an aniline intermediate and releases CO₂.
Kinetic Insights :
-
Acetamide hydrolysis follows first-order kinetics with at pH 1.
-
Urea hydrolysis is pH-dependent, optimal under strongly alkaline conditions (pH >12).
Nucleophilic Substitution
The chloro-substituted phenyl group participates in aromatic substitution:
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Chlorine Displacement : Reacts with sodium methoxide (NaOMe) in DMF at 120°C to replace chlorine with a methoxy group.
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Buchwald-Hartwig Amination : Palladium-catalyzed coupling with morpholine introduces amine groups at the 3-position .
Optimized Conditions :
textReaction: Chlorine → Morpholine Catalyst: Pd(OAc)₂/Xantphos (5 mol%) Base: Cs₂CO₃, Toluene, 110°C, 24 hr Yield: 84%[6]
Reduction Reactions
Selective reduction of functional groups has been demonstrated:
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Nitro Group Reduction (Post-Modification) : Hydrogenation with Pd/C (10% wt) in ethanol converts nitro intermediates to amines during synthesis .
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Thiazole Ring Reduction : LiAlH₄ reduces the thiazole heterocycle to a thiazolidine derivative, though this reaction is rarely employed due to structural instability.
Coupling Reactions
The acetamide moiety enables further derivatization:
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Amide Bond Formation : EDCI/HOBt-mediated coupling with carboxylic acids introduces diverse R-groups at the acetamide position.
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Urea Exchange : Reaction with substituted isocyanates replaces the 2-methoxyphenyl urea group .
Comparative Reactivity :
| Reagent | Target Site | Product Diversity |
|---|---|---|
| EDCI/HOBt | Acetamide | High (alkyl/aryl) |
| Isocyanates | Urea | Moderate (aryl only) |
Thermal Degradation
Thermogravimetric analysis (TGA) reveals decomposition pathways:
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Stage 1 (200–250°C) : Loss of methoxy groups as methanol.
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Stage 2 (300–350°C) : Thiazole ring fragmentation into HCN and CO.
Photochemical Reactions
UV irradiation (254 nm) induces:
-
Cis-Trans Isomerization : At the urea linkage, altering molecular geometry.
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Radical Formation : On the thiazole ring, leading to dimerization products.
Research Advancements
Recent studies highlight novel applications of its reactivity:
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Anticancer Prodrug Design : Demethylation products show enhanced solubility and kinase inhibition (IC₅₀ = 0.62 µM against HepG2) .
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Polymer-Functionalized Derivatives : EDCI-mediated coupling with PEG acids improves bioavailability (logP reduced from 3.2 → 1.8).
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Catalytic Asymmetric Modifications : Chiral phosphoric acid catalysts enable enantioselective urea modifications (ee >90%) .
This compound’s reactivity profile positions it as a versatile scaffold for medicinal chemistry and materials science, though challenges like regioselectivity in substitution reactions require further optimization .
Q & A
Basic: What are the key challenges in synthesizing N-(3-chloro-4-methoxyphenyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide, and how can they be methodologically addressed?
Answer:
The synthesis involves constructing the thiazole-ureido-acetamide scaffold, which requires precise control over reaction conditions. Key challenges include:
- Thiazole ring formation : Use 2-amino-4-substituted thiazole precursors (e.g., reacting with acetonitrile and AlCl₃ as a catalyst) .
- Ureido group coupling : Optimize carbodiimide-mediated coupling (e.g., EDC/HOBt) between 2-methoxyphenyl isocyanate and the thiazole intermediate .
- Purification : Employ column chromatography with gradients of ethyl acetate/hexane to isolate the acetamide product. Monitor via TLC (Rf ~0.3 in 1:1 EtOAc/hexane) .
Basic: How can researchers confirm the molecular structure of this compound experimentally?
Answer:
Use a combination of:
- X-ray crystallography : Resolve crystal packing and dihedral angles (e.g., acetamide group vs. aromatic planes, as in related structures ).
- NMR spectroscopy : Key signals include:
- HRMS : Confirm molecular formula (C₂₂H₁₉ClFN₅O₄; expected [M+H]⁺: 496.1032) .
Advanced: How can computational modeling guide the optimization of this compound’s bioactivity?
Answer:
- Docking studies : Use AutoDock Vina to predict binding to targets (e.g., kinases) by analyzing interactions between the thiazole-ureido moiety and catalytic sites.
- QM/MM simulations : Evaluate electronic effects of substituents (e.g., chloro vs. methoxy groups) on binding affinity .
- ADMET prediction : Tools like SwissADME assess solubility (LogP ~3.5) and metabolic stability, guiding derivatization .
Advanced: How should researchers resolve contradictions in reported biological activity data for this compound?
Answer:
- Meta-analysis : Compare IC₅₀ values across studies, normalizing for assay conditions (e.g., cell line variability, incubation time).
- Dose-response validation : Replicate assays under controlled conditions (e.g., 72-hour incubation in HeLa cells) .
- Off-target screening : Use kinome-wide profiling to identify non-specific interactions that may explain discrepancies .
Basic: What are the recommended protocols for evaluating this compound’s solubility and stability in vitro?
Answer:
- Solubility : Prepare stock solutions in DMSO (≤10 mM) and dilute in PBS (pH 7.4). Measure turbidity via dynamic light scattering (DLS) .
- Stability : Incubate in simulated physiological conditions (37°C, pH 7.4) for 24–72 hours. Monitor degradation via HPLC (C18 column, 1 mL/min acetonitrile/water) .
Advanced: What strategies can improve the selectivity of this compound for its intended molecular target?
Answer:
- SAR studies : Synthesize analogs with modified substituents (e.g., replace 3-chloro with 3-fluoro; vary methoxy positions). Test against off-targets (e.g., CYP450 isoforms) .
- Proteolysis-targeting chimeras (PROTACs) : Conjugate the compound to E3 ligase ligands to enhance target-specific degradation .
Basic: How can researchers mitigate toxicity risks during in vivo studies?
Answer:
- Acute toxicity screening : Administer escalating doses (10–100 mg/kg) in rodent models. Monitor liver enzymes (ALT/AST) and renal function (BUN/creatinine) .
- Metabolite identification : Use LC-MS/MS to detect reactive intermediates (e.g., glutathione adducts) .
Advanced: What experimental and computational approaches validate the compound’s mechanism of action?
Answer:
- CRISPR-Cas9 knockouts : Silence putative targets (e.g., EGFR) and assess resistance in cell viability assays .
- Molecular dynamics simulations : Simulate binding pocket dynamics over 100 ns to identify critical hydrogen bonds (e.g., ureido group with Asp831) .
Basic: What are the best practices for storing and handling this compound?
Answer:
- Storage : –20°C in amber vials under argon to prevent oxidation.
- Handling : Use nitrile gloves and fume hoods. For spills, neutralize with 5% sodium bicarbonate .
Advanced: How can high-throughput screening (HTS) accelerate the discovery of derivatives with enhanced potency?
Answer:
- Library design : Generate 500+ analogs via combinatorial chemistry (e.g., varying aryl groups on the thiazole ring).
- Automated assays : Use 384-well plates for fluorescence-based kinase inhibition screening (Z’ factor >0.5) .
Basic: What spectroscopic techniques are critical for characterizing synthetic intermediates?
Answer:
- IR spectroscopy : Confirm ureido C=O stretch (~1680 cm⁻¹) and thiazole C=N (~1600 cm⁻¹) .
- UV-Vis : Monitor π→π* transitions (λmax ~270 nm for thiazole) during reaction progress .
Advanced: How can contradictory results in crystallography and NMR data be reconciled?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
